molecular formula C10H5Cl2F3O2 B13724361 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid

3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid

Cat. No.: B13724361
M. Wt: 285.04 g/mol
InChI Key: WVRGSZYQCXXTIP-XBXARRHUSA-N
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Description

3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutyric acid
  • 3-(3,5-Dichlorophenyl)-4,4,4-trifluoropropionic acid
  • 3-(3,5-Dichlorophenyl)-4,4,4-trifluoroacetic acid

Uniqueness

3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is unique due to its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5Cl2F3O2

Molecular Weight

285.04 g/mol

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoic acid

InChI

InChI=1S/C10H5Cl2F3O2/c11-6-1-5(2-7(12)3-6)8(4-9(16)17)10(13,14)15/h1-4H,(H,16,17)/b8-4+

InChI Key

WVRGSZYQCXXTIP-XBXARRHUSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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